molecular formula C19H22O6 B1230893 (3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

Cat. No. B1230893
M. Wt: 346.4 g/mol
InChI Key: FIKOOQXJBAJJSE-YTQTXRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alectrol is a gamma-lactone.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Novel Reaction Pathways and Compound Formation : Saini et al. (2016) discovered a catalyst-free, ultrasonic-assisted reaction pathway that led to the formation of unique compounds, including those related to the given chemical structure. This study highlights the innovative methods in synthesizing complex organic compounds, contributing to the advancement in chemical synthesis and characterization techniques Saini et al., 2016.

  • Efficient Synthesis in Water : Mohammadizadeh et al. (2016) presented a simple and efficient procedure for synthesizing derivatives related to the given chemical structure. This method, involving reactions in water at room temperature, demonstrates the potential for more environmentally friendly and cost-effective synthesis approaches Mohammadizadeh et al., 2016.

Biological Applications and Analyses

  • Cytotoxicity Assessment in Cancer Research : Meilert et al. (2004) explored compounds structurally similar to the given chemical, assessing their cytotoxicity toward various cancer cell lines. This research underscores the potential application of these compounds in cancer research and therapy Meilert et al., 2004.

  • Identification in Flavor Constituents : Zabetakis et al. (1999) investigated the role of similar compounds as key flavor constituents in fruits and baked foods, contributing to the understanding of flavor chemistry in food science Zabetakis et al., 1999.

  • Antibacterial Activity Exploration : Obafemi et al. (2013) synthesized and characterized compounds structurally akin to the given chemical, evaluating their antibacterial activity against various bacterial strains. This work highlights the potential medicinal applications of these compounds Obafemi et al., 2013.

  • Phytochemistry and Plant Interaction Studies : Xie et al. (2009) purified a compound from pea root exudates, structurally similar to the given chemical, identifying it as a germination stimulant for root parasitic plants. This research provides insight into plant interactions and signaling Xie et al., 2009.

  • Maillard Reaction Products in Food Chemistry : Hofmann (1998) identified novel colored compounds formed by Maillard reactions of pentoses and amino acids, related to the given chemical structure. This research contributes to understanding the complex chemistry of food browning and flavor formation Hofmann, 1998.

properties

Product Name

(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-10-7-14(24-16(10)20)23-9-13-12-8-11-5-4-6-18(2,3)19(11,22)15(12)25-17(13)21/h7-9,12,14-15,22H,4-6H2,1-3H3/b13-9+/t12-,14-,15+,19?/m1/s1

InChI Key

FIKOOQXJBAJJSE-YTQTXRHFSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3C=C4CCCC(C4([C@H]3OC2=O)O)(C)C

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C

synonyms

alectrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 2
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 3
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 4
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 5
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 6
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

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